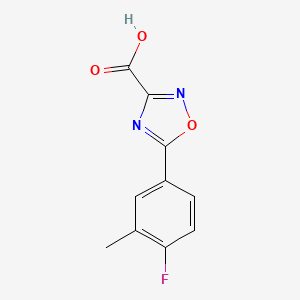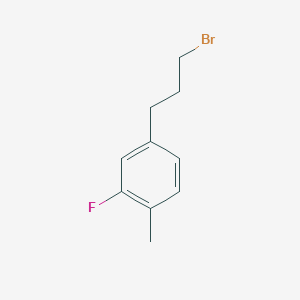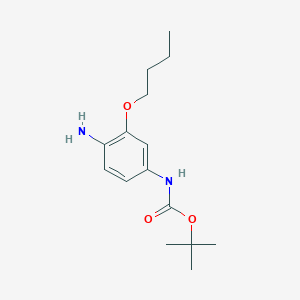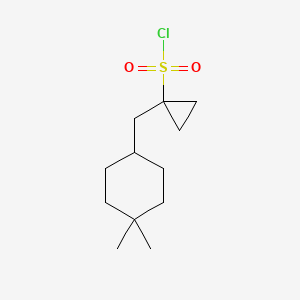
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound features a cyclopropanol group attached to a dihydrobenzofuran moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor, such as a dihydrobenzofuran derivative. One common method is the reaction of dihydrobenzofuran with a cyclopropanation reagent under controlled conditions. For example, the use of diazomethane or a similar reagent can facilitate the formation of the cyclopropanol ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. Companies like ChemScene offer bulk manufacturing and sourcing services for such compounds .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol: This compound has a similar structure but with a propanol group instead of a cyclopropanol group.
5-DBFPV:
Uniqueness
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol is unique due to its cyclopropanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where such properties are desired.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H12O2/c12-11(4-5-11)9-1-2-10-8(7-9)3-6-13-10/h1-2,7,12H,3-6H2 |
InChI Key |
DRVPGZIYVCXAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


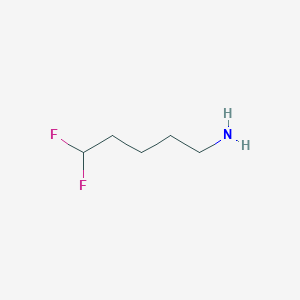
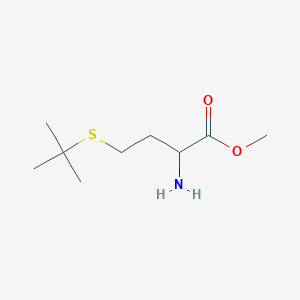




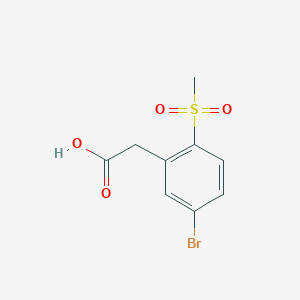
![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
